2-Bromo-4-(fluoromethyl)pyridine
Overview
Description
“2-Bromo-4-(fluoromethyl)pyridine” is a chemical compound with the CAS Number: 1217503-16-6 . It has a molecular weight of 190.01 and its IUPAC name is this compound . It is a dihalogenated pyridine with a bromine and a fluorine at 2- and 4-positions .
Synthesis Analysis
The synthesis of this compound involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide . This provides the corresponding nicotinic acid .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H5BrFN . The InChI code for this compound is 1S/C6H5BrFN/c7-6-3-5(4-8)1-2-9-6/h1-3H,4H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 190.01 , a refractive index of n20/D 1.478 , a boiling point of 84-85 °C/14 mmHg , and a density of 1.827 g/mL at 25 °C .Scientific Research Applications
Synthesis of Biologically Active Compounds
2-Bromo-4-(fluoromethyl)pyridine is crucial in the synthesis of various biologically active compounds. A key intermediate, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, derived from this chemical, facilitates the creation of these compounds through a multi-step synthesis process, including nitration, chlorination, N-alkylation, reduction, and condensation (Wang et al., 2016).
Structural Analysis and Chemical Reactivity
Structural differences in pyridin-2-ylboron derivatives, including 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, are crucial for understanding their chemical reactivity. Ab initio calculations of the HOMO and LUMO based on known crystal structures demonstrate significant distribution differences corresponding to their chemical reactions (Sopková-de Oliveira Santos et al., 2003).
Building Blocks for Disubstituted Pyridines
This compound serves as a key building block for creating 2,4-disubstituted pyridines. Its conversion to various 2,4-diaryl pyridines and 4-aryl-2,2'-bipyridines in one-pot reactions highlights its versatility (Duan et al., 2004).
Ligand Synthesis and Complex Formation
The compound is instrumental in synthesizing complex ligands, such as the fully unsymmetrical [(6-bromo 2-pyridylmethyl) (6-fluoro 2-pyridylmethyl) (2-pyridylmethyl)] amine tripod FBrTPA. This ligand exhibits interesting coordination modes in metal complexes, demonstrating its potential in inorganic chemistry research (Benhamou et al., 2011).
Halogen-Rich Intermediates for Pyridine Synthesis
5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a related compound, is a valuable halogen-rich intermediate for synthesizing pentasubstituted pyridines. This highlights the importance of halogenated pyridines in medicinal chemistry research (Wu et al., 2022).
Safety and Hazards
2-Bromo-4-(fluoromethyl)pyridine is considered hazardous. It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4-(fluoromethyl)pyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the compound is transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction pathway . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
Its physical and chemical properties such as boiling point (84-85 °c/14 mmhg) and density (1827 g/mL at 25 °C) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, contributing to diverse biochemical processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the Suzuki–Miyaura cross-coupling reaction, which the compound is involved in, is known for its mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
2-bromo-4-(fluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-6-3-5(4-8)1-2-9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLJXDHMHVOMQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CF)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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